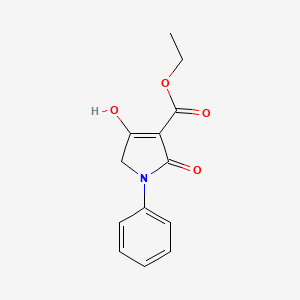

4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

Description

4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester is a pyrrole-derived ester with a phenyl substituent at position 1 and an ethyl ester group at position 3. Its structure features a dihydro-pyrrole ring system with ketone and hydroxyl functional groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The compound’s reactivity is influenced by its electron-withdrawing ester and ketone groups, which facilitate nucleophilic substitutions and cyclization reactions .

Properties

IUPAC Name |

ethyl 3-hydroxy-5-oxo-1-phenyl-2H-pyrrole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-18-13(17)11-10(15)8-14(12(11)16)9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSSLTBMHHNUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN(C1=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification Optimization

Post-synthetic esterification of the carboxylic acid precursor (4-hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid) with ethanol employs sulfuric acid (5 mol%) in refluxing toluene. This step achieves 85% conversion but necessitates careful pH control to prevent decarboxylation.

Byproduct Mitigation

Common byproducts include:

-

Decarboxylated Pyrrole : Formed at temperatures >100°C.

-

Dimerization Products : Suppressed by dilute reaction conditions (0.5 M concentration).

Table 4: Byproduct Formation Under Varied Conditions

| Condition | Byproduct Yield (%) |

|---|---|

| High Temperature | 25 |

| High Concentration | 18 |

| Optimal Conditions | <5 |

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Introduction to 4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

The compound This compound is a derivative of pyrrole, a five-membered heterocyclic ring containing nitrogen. This compound is closely related to other pyrrole derivatives, such as ethyl 4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate , which shares similar structural features and potential applications. However, specific information on the applications of the exact compound "this compound" is limited in the available literature.

Potential Applications Based on Similar Compounds

Given the structural similarity to other pyrrole derivatives, potential applications can be inferred from related compounds:

Pharmaceutical Research

Pyrrole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These compounds are often used as intermediates in the synthesis of pharmaceuticals due to their ability to interact with biological targets.

Organic Synthesis

As an ester derivative, it can serve as a versatile intermediate in organic synthesis. Ester groups are easily hydrolyzed or converted into other functional groups, making them useful in the synthesis of more complex molecules.

Material Science

Pyrrole-based compounds are also explored in material science for their potential in conducting polymers and other advanced materials. While the specific ethyl ester derivative might not be directly mentioned, its structural features suggest potential applications in this field.

Case Studies and Research Findings

While specific case studies on "this compound" are not available, related compounds have been extensively studied:

- Ethyl 4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate is provided by Sigma-Aldrich for early discovery researchers, indicating its potential in pharmaceutical or chemical research .

- 4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide and similar compounds are explored for their chemical properties and potential applications in synthesis .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 4-hydroxy-2-oxo-pyrrole-3-carboxylate derivatives. Key structural variations among analogs include substituents on the pyrrole ring, ester groups, and aromatic substitutions. Below is a detailed comparison:

Substituent Variations at Position 2

- Ethyl 2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (C₁₉H₁₆ClNO₄): Differs by a 4-chlorophenyl group at position 2. Higher molecular weight (357.79 g/mol) compared to the parent compound due to the chlorine atom. The electron-withdrawing Cl group may enhance electrophilic reactivity at the pyrrole ring .

- Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Features a 4-fluorophenyl group at position 1 and an amino group at position 2. The fluorine atom’s electronegativity influences crystal packing, as shown by Hirshfeld surface analysis. Analogous bromo- and methoxy-substituted derivatives exhibit altered intermolecular interactions due to larger atomic radii or electron-donating effects .

Ester Group Modifications

- 2,5-Dihydro-4-hydroxy-2-oxo-1H-Pyrrole-3-carboxylic Acid Methyl Ester (C₇H₉NO₄): Methyl ester instead of ethyl ester. Lower molecular weight (171.15 g/mol) and reduced lipophilicity (LogP ~1.2 vs. ~1.5 for ethyl ester), impacting solubility and bioavailability .

Aromatic vs. Aliphatic Substituents

- Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate: Replaces the phenyl group at position 1 with a butyl chain.

Data Table: Key Properties of Analogous Compounds

Biological Activity

4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester is a heterocyclic compound with significant potential in medicinal chemistry. This compound has been the subject of various studies investigating its biological activities, particularly its anti-inflammatory, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C18H16N2O3

- Molecular Weight : 308.33 g/mol

- CAS Number : 1221504-62-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thus preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by altering receptor conformation and function .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses. For instance, it has shown promising results in inhibiting the replication of viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). A study reported that certain derivatives exhibited higher antiviral activities compared to commercial agents at specified concentrations .

| Virus | Activity | Concentration |

|---|---|---|

| Tobacco Mosaic Virus | Inhibition of replication | 500 µg/mL |

| Herpes Simplex Virus 1 | Anti-HSV activity | Varies by derivative |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity is significant for developing treatments for inflammatory diseases .

Anticancer Properties

In addition to its antiviral and anti-inflammatory activities, there is growing interest in the anticancer potential of 4-Hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole derivatives. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and apoptosis pathways .

Study on Antiviral Effects

A comprehensive evaluation was conducted on several derivatives of this compound for their antiviral efficacy against TMV. The results demonstrated that specific structural modifications significantly enhanced antiviral activity. For example, compounds with additional functional groups exhibited improved efficacy compared to their simpler counterparts .

Study on Anti-inflammatory Mechanisms

In vitro studies assessed the impact of this compound on cytokine release from activated macrophages. The findings indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting potent anti-inflammatory effects suitable for therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 4-hydroxy-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester?

The compound is typically synthesized via multicomponent reactions involving β-keto esters, aldehydes, and amines. For example, a cyclocondensation reaction under reflux conditions using ethanol as a solvent has been reported, yielding pyrrole derivatives with ester functionalities. Optimization of stoichiometry (e.g., excess ammonia for amination steps) and acid catalysis (e.g., formic acid to stabilize keto intermediates) are critical for improving reaction efficiency. However, low yields (21–26%) in subsequent functionalization steps, such as amination, highlight challenges in side-product suppression .

Q. How is the crystal structure of this compound determined, and which software tools are used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution bond lengths and angles. Software suites like SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are widely employed. For macromolecular applications or twinned data, SHELXPRO interfaces with refinement workflows. Validation tools in PLATON or Mercury ensure geometric accuracy and minimize crystallographic discrepancies .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR : and NMR (e.g., in DMSO-d) identify proton environments and carbonyl/ester functionalities. For example, ester ethyl groups resonate at δ 1.32 (t, ) and δ 4.27 (q, ) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 261.27 for CHNO) and fragmentation patterns .

- HPLC : Purity assessment (>98%) with C18 columns and UV detection ensures batch consistency for biological studies .

Advanced Research Questions

Q. How do density functional theory (DFT) studies enhance understanding of this compound's electronic properties?

DFT calculations at the B3LYP/6-31G(d) level predict molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs). These studies reveal electron-deficient regions at the pyrrole carbonyl and hydroxy groups, guiding reactivity predictions (e.g., nucleophilic attack sites). Solvent effects (e.g., ethanol polarity) are modeled using the polarizable continuum model (PCM) to correlate theoretical and experimental UV-Vis spectra .

Q. What strategies address low yields in amination or functionalization reactions of pyrrole esters?

Contradictory yields in amination (e.g., 21–26% for derivatives like 5a-c) often stem from competing keto-enol tautomerization. Strategies include:

- Acid/Base Catalysis : Formic acid stabilizes the keto form, reducing side reactions .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving efficiency.

- Protecting Groups : Boc or benzyloxycarbonyl (Cbz) groups shield reactive sites during multi-step syntheses .

Q. How can researchers resolve contradictions in spectral data or crystallographic parameters?

Discrepancies between experimental and computational data (e.g., bond length deviations >0.05 Å) require cross-validation:

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing models .

- Dynamic NMR : Detects conformational exchange in solution-phase studies.

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns conflicting with theoretical m/z values .

Methodological Guidance for Experimental Design

Q. How to design a reaction pathway for novel pyrrole ester derivatives with enhanced bioactivity?

- Scaffold Modification : Introduce substituents (e.g., 4-methoxyphenyl, halogenated groups) at the pyrrole N1 or C5 positions to modulate lipophilicity and target binding .

- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes, receptors) .

Q. What computational tools are recommended for predicting physicochemical properties?

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions.

- Molecular Dynamics (MD) : Simulates stability in biological matrices (e.g., plasma protein binding) using GROMACS .

Tables for Key Data

Table 1. Crystallographic Data for Ethyl 4-Hydroxy-2-(4-Methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| -Factor | 0.054 |

Table 2. Optimized Reaction Conditions for Amination

| Condition | Outcome |

|---|---|

| 12 h Reflux in Ethanol | 21% Yield |

| 24 h Reflux in Ethanol | 26% Yield |

| Formic Acid Additive | No significant yield improvement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.